4-Methyl-1,3-dioxan-2-one
Overview
Description
4-Methyl-1,3-dioxan-2-one is a clear colorless liquid . It is used in the preparation of high-purity 1,3-butylene glycol product for moisturizer or cosmetics .
Synthesis Analysis
The synthesis of 1,3-dioxan-2-ones, including this compound, has been studied using various organobases and ureas as catalysts . A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and urea showed great overall performance in the ring-opening polymerization (ROP) of 3-methyl-1,4-dioxan-2-one (MDO), achieving monomer conversion up to 82% within 7 hours at -40°C .Molecular Structure Analysis
The molecular formula of this compound is C5H8O3 . Its molecular weight is 116.11 g/mol . The InChI representation of the molecule is InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 .Chemical Reactions Analysis
The conformational behavior of this compound in the gas phase has been examined using empirical (MM+) and nonempirical quantum-chemical approximations .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a molecular weight of 116.11 g/mol . The compound has a topological polar surface area of 35.5 Ų .Scientific Research Applications
Biodegradable Polyesters
4-Methyl-1,3-dioxan-2-one is utilized in the synthesis of biodegradable poly(ester-ether)s. These polymers have potential applications in biomedical fields due to their biodegradability and desirable physical properties. For instance, the polymerization of 3-methyl-1,4-dioxan-2-one to yield poly(ester-ether) for biomedical applications has been explored, indicating its significance in developing eco-friendly biomedical materials (Lochee, Jhurry, Bhaw-Luximon, & Kalangos, 2010).
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the formation of optically active compounds. For example, it has been used in the synthesis of optically active cis- and trans-3-(1-hydroxyethyl)-1,5-benzothiazepin-4-ones, which are structurally analogous to Diltiazem®, a drug used in hypertension treatment (Ali, Ahmad, Leistner, & Liebscher, 2000).
Antitumor Compounds
Research has indicated the potential of 1,3-dioxan derivatives, including 4-methyl variants, in developing antitumor compounds. These derivatives have shown significant effects on a range of transplantable tumors, highlighting their potential in cancer research and therapy (Kon’kov, Stukov, Reztsova, Krylova, Ivin, & Filov, 1998).
Environmental Applications
This compound is also important in environmental applications. For instance, its derivatives have been studied for their role in advanced oxidation technologies to degrade environmental contaminants like 1,4-dioxane, a synthetic organic compound used widely as a solvent. These technologies have been effective in mineralizing 1,4-dioxane, demonstrating the compound's potential in addressing environmental pollution (Vescovi, Coleman, & Amal, 2010).
Polymerization
The compound is used in the polymerization processes to create high molecular weight poly(trimethylene carbonate). Its utility in ring-opening polymerization to create various polymers with potential applications in multiple domains, including materials science, is notable (Albertson & Sjöling, 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a type of cyclic carbonate and is primarily used in chemical reactions as a reagent .
Mode of Action
The mode of action of 4-Methyl-1,3-dioxan-2-one is primarily through its involvement in various chemical reactions. It can undergo conformational transformations , which may influence its interaction with other compounds in a reaction mixture.
Biochemical Pathways
It’s known that this compound can participate in various chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the synthesis of various compounds .
properties
IUPAC Name |
4-methyl-1,3-dioxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQEUFSGODEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458233 | |
Record name | 1,3-dioxan-2-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17361-58-9 | |
Record name | 1,3-dioxan-2-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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